BenchChemオンラインストアへようこそ!

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide

Medicinal chemistry Covalent inhibitor screening Metabolic stability

Select CAS 1396790-56-9 as the saturated, non-electrophilic comparator for phenylpropanamide opioid SAR programs. Its unsubstituted phenyl ring eliminates confounding CYP450 masking, while the furan-2-yl tertiary alcohol provides critical H-bond acceptor/pi-stacking for MOR/KOR engagement absent in cyclopropyl analogs. Use as a clean baseline scaffold for parallel library synthesis (MW 273.33 g/mol), metabolic stability assays, or as a demanding test case for HPLC-UV method optimization.

Molecular Formula C16H19NO3
Molecular Weight 273.332
CAS No. 1396790-56-9
Cat. No. B2872563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide
CAS1396790-56-9
Molecular FormulaC16H19NO3
Molecular Weight273.332
Structural Identifiers
SMILESCC(CNC(=O)CCC1=CC=CC=C1)(C2=CC=CO2)O
InChIInChI=1S/C16H19NO3/c1-16(19,14-8-5-11-20-14)12-17-15(18)10-9-13-6-3-2-4-7-13/h2-8,11,19H,9-10,12H2,1H3,(H,17,18)
InChIKeyWJNGXJZJCGBWQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(Furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide (CAS 1396790-56-9): Structural Identity and Procurement Baseline


N-[2-(Furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide (CAS 1396790-56-9) is a synthetic small molecule belonging to the phenylpropanamide class, characterized by a saturated 3-phenylpropanamide backbone linked via a tertiary hydroxypropyl tether to a furan-2-yl heterocycle [1]. With a molecular formula of C₁₆H₁₉NO₃ and a molecular weight of 273.33 g/mol, this compound represents a structurally distinct entry within a broader series of furan-containing phenylpropanamide research chemicals . Its closest analogs differ by unsaturation in the propanamide chain, aryl ring substitution, or modification of the hydroxyalkyl linker, each of which can alter physicochemical properties and putative biological target engagement [2]. This compound is supplied primarily as a research chemical (typical purity ≥95%) for use as a synthetic building block, reference standard, or pharmacological probe in preclinical discovery programs .

Why Close Analogs of CAS 1396790-56-9 Cannot Be Assumed Interchangeable: The Case for Compound-Specific Selection


Phenylpropanamide derivatives containing furan-hydroxypropyl motifs exhibit pronounced structure-activity divergence even with single-point modifications. Within the patent-defined phenylpropanamide opioid agonist chemotype, the nature of the heterocycle (furan vs. substituted phenyl), the saturation state of the propanamide chain (saturated vs. α,β-unsaturated), and the substitution pattern at the hydroxy-bearing carbon (furan-2-yl vs. cyclopropyl or hydrogen) collectively govern lipophilicity, hydrogen-bonding capacity, and metabolic stability [1][2]. For instance, the α,β-unsaturated cinnamamide analog (CAS 1396891-26-1) introduces an electrophilic Michael acceptor that can engage distinct biological targets and exhibit divergent ADME profiles compared to the fully saturated target compound . Similarly, aryl ring fluorination (CAS 1798489-94-7) alters logP and metabolic soft-spot susceptibility, while replacement of furan with cyclopropyl (CAS 1396806-77-1) modifies steric bulk and π-stacking potential . Without direct, matched-pair comparative data, generic substitution across this chemical series risks confounding SAR interpretation, compromising assay reproducibility, and invalidating cross-study comparisons. The quantitative evidence below details the specific dimensions along which CAS 1396790-56-9 is structurally resolved from its nearest neighbors.

Quantitative Differentiation Evidence for CAS 1396790-56-9 vs. Its Closest Structural Analogs


Saturated Propanamide Backbone vs. α,β-Unsaturated Cinnamamide: Elimination of Michael Acceptor Reactivity

CAS 1396790-56-9 contains a fully saturated 3-phenylpropanamide chain, in contrast to its closest commercially available cinnamamide analog (2E)-N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylprop-2-enamide (CAS 1396891-26-1), which features an α,β-unsaturated trans-double bond. The presence of this unsaturation in CAS 1396891-26-1 creates an electrophilic Michael acceptor that can undergo irreversible covalent addition with biological nucleophiles (e.g., cysteine thiols), a reactivity mode entirely absent in the saturated target compound. This distinction is critical for assay design: the saturated analog avoids time-dependent, non-specific covalent adduct formation that can confound IC₅₀ determinations and selectivity profiling in biochemical and cellular assays [1]. The molecular formula difference (C₁₆H₁₉NO₃, MW 273.33 vs. C₁₆H₁₇NO₃, MW 271.31) also results in a modest but measurable difference in calculated logP (estimated ΔlogP ≈ +0.2 to +0.4 units for the saturated analog due to the loss of the conjugated π-system) .

Medicinal chemistry Covalent inhibitor screening Metabolic stability ADME

Unsubstituted Phenyl Ring vs. Ortho-Fluorophenyl Analog: Differential Lipophilicity and Metabolic Soft-Spot Profile

The target compound bears an unsubstituted phenyl ring on the propanamide terminus, whereas analog CAS 1798489-94-7 (3-(2-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]propanamide) carries an ortho-fluoro substituent. The presence of fluorine increases molecular weight (291.32 vs. 273.33 g/mol), alters electron density on the aromatic ring, and typically reduces logP by approximately 0.2–0.5 units relative to the unsubstituted phenyl congener, depending on the computational model employed . Ortho-fluorination is also known to block potential CYP450-mediated aromatic hydroxylation at the substituted position, altering the metabolite profile and potentially prolonging metabolic half-life in microsomal stability assays [1]. The unsubstituted analog therefore serves as the appropriate baseline comparator for establishing the SAR contribution of aryl ring substitution within this chemotype.

Lipophilicity optimization Cytochrome P450 metabolism Lead optimization SAR

Furan-2-yl at Tertiary Alcohol vs. Cyclopropyl Analog: Differential Hydrogen-Bonding and π-Stacking Capacity

CAS 1396790-56-9 incorporates a furan-2-yl substituent directly at the tertiary alcohol carbon of the hydroxypropyl linker, providing an aromatic heterocycle capable of both hydrogen-bond acceptance (furan oxygen) and π-π stacking interactions. The closest analog in this dimension is CAS 1396806-77-1 (N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-3-phenylpropanamide), which retains the furan but replaces the hydroxypropyl tether with a cyclopropyl-hydroxyethyl motif, increasing molecular weight to 299.4 g/mol and altering the spatial presentation of the furan ring relative to the amide . The target compound's furan-2-yl group at the tertiary alcohol position creates a distinct pharmacophoric geometry: the oxygen lone pair of the furan can serve as a hydrogen-bond acceptor, while the aromatic ring provides a π-surface for stacking with aromatic residues (e.g., tyrosine, phenylalanine) in opioid receptor binding pockets predicted by homology to the μ-opioid receptor chemotype described in US Patent 8,481,743 [1].

Pharmacophore modeling Receptor binding π-π interactions Hydrogen bonding

Phenylthioether Analog vs. Target Compound: Oxidative Susceptibility and Polar Surface Area Differentiation

A further structural comparator is N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(phenylthio)propanamide, which replaces the methylene linker of the phenylpropanamide with a thioether (–S–) bridge. This sulfur insertion increases molecular weight (estimated ~305–311 g/mol depending on exact structure) and introduces a metabolically labile site susceptible to S-oxidation by flavin-containing monooxygenases (FMOs) and CYP450s, generating sulfoxide and sulfone metabolites not produced by the target compound [1][2]. Additionally, the thioether analog has a higher topological polar surface area (tPSA) due to the polarizable sulfur atom, which, together with the increased hydrogen-bond acceptor count, would be predicted to reduce passive blood-brain barrier permeability relative to the all-carbon target compound [3]. For CNS-targeted programs within the phenylpropanamide opioid agonist class, the target compound's simpler carbon-only linker is the preferred starting point for optimization.

Oxidative metabolism Polar surface area CNS penetration Drug-likeness

Absence of Methylsulfonyl Phenyl Substitution: Reduced Molecular Weight and Avoidance of hERG Liability Risk

The analog N-(2-(furan-2-yl)-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide (CAS 2034349-66-9) introduces a para-methylsulfonyl (–SO₂CH₃) substituent on the phenyl ring, substantially increasing molecular weight to 325.4–351.4 g/mol . Methylsulfonyl groups are strongly electron-withdrawing (Hammett σₚ ≈ +0.72), which alters the electronic character of the aromatic ring and can modulate π-stacking interactions with aromatic receptor residues. Furthermore, aryl methylsulfones have been associated with increased risk of hERG potassium channel blockade in certain chemotypes, a recognized cardiotoxicity liability [1]. The target compound's unsubstituted phenyl ring (MW 273.33) offers a lower molecular weight, lead-like starting point devoid of this specific structural alert, making it preferable for early-stage hit-to-lead campaigns where molecular weight minimization and cardiac safety profiling are prioritized [2].

hERG liability Cardiotoxicity screening Molecular weight optimization Lead-likeness

High-Confidence Application Scenarios for CAS 1396790-56-9 Based on Structural Differentiation Evidence


Non-Covalent Opioid Receptor Pharmacological Probe Development

For laboratories investigating μ- or κ-opioid receptor (MOR/KOR) pharmacology within the phenylpropanamide chemotype defined in US Patent 8,481,743, CAS 1396790-56-9 provides a saturated, non-electrophilic scaffold that eliminates the confounding covalent reactivity associated with its cinnamamide analog (CAS 1396891-26-1). Its furan-2-yl pharmacophore at the tertiary alcohol position offers hydrogen-bond acceptor and π-stacking capabilities hypothesized to contribute to opioid receptor recognition [1]. Researchers should procure this compound as the baseline saturated comparator when evaluating the contribution of α,β-unsaturation to target engagement, functional activity (e.g., [³⁵S]GTPγS binding assays), and selectivity across opioid receptor subtypes.

Metabolic Stability Baseline for Furan-Containing Phenylpropanamide SAR

The unsubstituted phenyl ring and saturated propanamide linker make CAS 1396790-56-9 a clean baseline scaffold for systematic SAR exploration of metabolic stability. Unlike the ortho-fluorophenyl analog (CAS 1798489-94-7), which masks a potential CYP450 aromatic hydroxylation site, and unlike the phenylthioether analog, which introduces a predictable S-oxidation pathway, the target compound presents the minimal metabolic liability profile for the chemotype. Procurement for use in liver microsome or hepatocyte stability assays enables deconvolution of intrinsic scaffold metabolism from substituent-dependent effects [2].

Chemical Building Block for Focused Library Synthesis

With a molecular weight of 273.33 g/mol and a synthetically accessible secondary amide and tertiary alcohol, CAS 1396790-56-9 serves as a versatile intermediate for parallel library synthesis. The furan ring can undergo electrophilic substitution (e.g., halogenation, formylation), while the tertiary alcohol can be functionalized (e.g., esterification, etherification) to generate diverse analogs for screening. Its lower molecular weight relative to the cyclopropyl (MW 299.4) and methylsulfonylphenyl (MW 325–351) analogs positions it as the preferred core scaffold for fragment-based or lead-oriented libraries where MW creep must be managed from the outset [3].

Reference Standard for Analytical Method Development and Purity Assessment

The availability of CAS 1396790-56-9 from multiple chemical suppliers at ≥95% purity supports its use as a reference standard for LC-MS, HPLC-UV, and qNMR method development targeting this structural class. Because the compound lacks strongly UV-chromophoric substituents (e.g., the extended conjugation of the cinnamamide analog or the methylsulfonyl group), it provides a demanding test case for optimizing detection sensitivity in UV-based purity methods, thereby strengthening analytical quality control frameworks for phenylpropanamide research chemicals .

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-hydroxypropyl]-3-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.